3-Hydroxypropanamide

説明

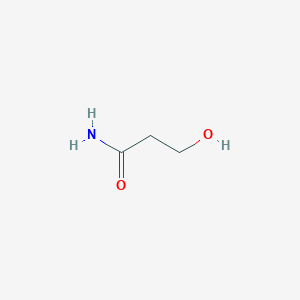

Structure

3D Structure

特性

IUPAC Name |

3-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c4-3(6)1-2-5/h5H,1-2H2,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGLHFBQMBVRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399878 | |

| Record name | 3-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2651-43-6 | |

| Record name | 3-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxypropanamide: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypropanamide (CAS No: 2651-43-6) is a bifunctional organic molecule containing both a hydroxyl and an amide group.[1] This unique structure makes it a versatile building block and a potential intermediate in the synthesis of various pharmaceuticals and specialty polymers.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential synthetic and analytical methodologies related to this compound. Due to the limited availability of direct experimental data for this compound in the public domain, this guide also includes relevant data and protocols for closely related compounds to provide valuable insights for researchers.

Chemical Structure and Identification

This compound is a three-carbon chain with a primary amide at one end and a primary alcohol at the other.[1]

-

IUPAC Name: this compound[2]

-

Synonyms: 3-Hydroxypropionamide, Hydracrylamide, β-Hydroxypropionamide[3]

-

Molecular Formula: C₃H₇NO₂[2]

-

CAS Number: 2651-43-6[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 2651-43-6 | [2] |

| Molecular Formula | C₃H₇NO₂ | [2] |

| Molecular Weight | 89.09 g/mol | [2] |

| InChI | InChI=1S/C3H7NO2/c4-3(6)1-2-5/h5H,1-2H2,(H2,4,6) | [2] |

| InChIKey | SMGLHFBQMBVRCP-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C(CO)C(=O)N | [2] |

Physicochemical Properties

This compound is typically a colorless to pale yellow solid or liquid, with its state being dependent on room temperature.[1] Its polar functional groups allow for hydrogen bonding, rendering it soluble in water and other polar organic solvents.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 60-62 °C | [4] |

| Boiling Point | 357.4 °C at 760 mmHg (Predicted) | |

| Density | 1.166 g/cm³ (Predicted) | |

| Solubility | Soluble in water and polar organic solvents | [1] |

| XLogP3 | -1.6 (Predicted) | [2] |

| Topological Polar Surface Area | 63.3 Ų | [2] |

Chemical Reactivity

The presence of both a primary hydroxyl group and a primary amide group makes this compound a reactive molecule capable of participating in a variety of chemical transformations.[1]

-

Acylation and Esterification: The hydroxyl group can undergo acylation and esterification reactions.[1]

-

Intermediate in Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and polymers.[1]

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature. However, logical synthetic routes can be proposed based on standard organic chemistry transformations and information from related compounds.

Proposed Chemical Synthesis from 3-Hydroxypropanoic Acid

A common method for the synthesis of primary amides is the activation of a carboxylic acid followed by amination.

References

A Comprehensive Technical Guide to the Synthesis of 3-Hydroxypropanamide from Acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypropanamide is a valuable bifunctional molecule with applications in the synthesis of polymers and pharmaceuticals. Its structure, featuring both a hydroxyl and an amide group, makes it an attractive building block for creating complex molecular architectures. This technical guide provides an in-depth overview of the primary synthetic routes for producing this compound from acrylic acid. While a direct, one-step conversion is not well-established, this document details the more prevalent multi-step chemical pathways. These routes primarily involve the initial hydration of acrylic acid to 3-hydroxypropionic acid, followed by subsequent esterification and amidation. Additionally, chemo-enzymatic strategies, which offer high selectivity and milder reaction conditions, are explored. This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in the practical application of these methods.

Introduction

The synthesis of functionalized small molecules is a cornerstone of modern chemical and pharmaceutical research. This compound, with its inherent chirality at the C3 position when substituted, and its capacity for hydrogen bonding, is a molecule of significant interest. Its synthesis from a readily available and cost-effective starting material like acrylic acid is a topic of practical importance. This guide focuses on the chemical and chemo-enzymatic transformations required to convert acrylic acid into this compound, providing a detailed resource for professionals in drug development and chemical synthesis.

Chemical Synthesis Pathways from Acrylic Acid

The most viable chemical synthesis of this compound from acrylic acid is a three-step process. This pathway is outlined below, with each step detailed in the subsequent sections.

Figure 1: Three-step chemical synthesis of this compound from acrylic acid.

Step 1: Hydration of Acrylic Acid to 3-Hydroxypropionic Acid

The initial step in this synthetic sequence is the hydration of the carbon-carbon double bond in acrylic acid to form 3-hydroxypropionic acid (3-HP). This reaction is typically performed under basic conditions.[1]

A detailed procedure for the base-promoted hydration of acrylic acid is as follows:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylic acid in an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide.

-

Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 50 to 100°C. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and acidified with a mineral acid (e.g., hydrochloric acid) to protonate the carboxylate and form 3-hydroxypropionic acid. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude 3-hydroxypropionic acid. Further purification can be achieved by distillation or crystallization.

| Parameter | Value/Condition | Reference |

| Reactants | Acrylic Acid, Water, Base (e.g., NaOH) | [1] |

| Temperature | 50 - 100 °C | |

| Product | 3-Hydroxypropionic Acid | |

| Yield | Not specified in the provided search results |

Step 2: Esterification of 3-Hydroxypropionic Acid

The second step involves the esterification of the carboxylic acid group of 3-hydroxypropionic acid. This is a standard transformation, often catalyzed by an acid.

A general procedure for the Fischer esterification of 3-hydroxypropionic acid is as follows:

-

Reaction Setup: In a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-hydroxypropionic acid in an excess of an alcohol (e.g., methanol (B129727) or ethanol).

-

Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: The reaction mixture is heated to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark apparatus, which drives the equilibrium towards the formation of the ester. The reaction progress is monitored by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried, filtered, and concentrated to give the crude 3-hydroxypropionate ester. The pure ester can be obtained by vacuum distillation.

| Parameter | Value/Condition | Reference |

| Reactants | 3-Hydroxypropionic Acid, Alcohol (e.g., Methanol, Ethanol) | |

| Catalyst | Acid (e.g., Sulfuric Acid, p-TsOH) | |

| Product | 3-Hydroxypropionate Ester | |

| Yield | Not specified for 3-HP in the provided search results |

Step 3: Amidation of 3-Hydroxypropionate Ester

The final step is the conversion of the 3-hydroxypropionate ester to this compound through amidation. This is typically achieved by reacting the ester with ammonia (B1221849).

-

Reaction Setup: The 3-hydroxypropionate ester is dissolved in an alcohol, typically methanol.

-

Reagent: The solution is saturated with ammonia gas at a low temperature (e.g., 0°C).

-

Reaction Conditions: The reaction vessel is sealed and heated. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure to yield the crude this compound. The product can be purified by recrystallization or column chromatography.

| Parameter | Value/Condition |

| Reactants | 3-Hydroxypropionate Ester, Ammonia |

| Solvent | Methanol |

| Product | This compound |

| Yield | Not specified in the provided search results |

Chemo-enzymatic Synthesis Pathway

A chemo-enzymatic approach can offer advantages in terms of selectivity and milder reaction conditions. A potential chemo-enzymatic route could involve the enzymatic hydration of a nitrile precursor.

Figure 2: Potential chemo-enzymatic pathway to this compound.

The enzymatic hydration of acrylonitrile to acrylamide is a well-established industrial process.[2][3][4][5] Nitrile hydratase enzymes, often from microorganisms like Rhodococcus or Pseudomonas, are used to catalyze this transformation with high efficiency and selectivity.[3][4]

The subsequent step, the selective hydration of the double bond of acrylamide to yield this compound, is less documented. While the enzymatic hydration of the nitrile group is common, the enzymatic or chemical hydration of the alkene in acrylamide is a more challenging transformation that requires further research to establish a reliable protocol.

Alternative Synthetic Considerations

An alternative chemical route could involve the direct amidation of acrylic acid to form acrylamide, followed by the selective hydration of the carbon-carbon double bond.

Direct Amidation of Acrylic Acid

Selective Hydration of Acrylamide

The selective hydration of the electron-deficient double bond in acrylamide, in the presence of the amide functional group, is a non-trivial chemical transformation. Standard hydration methods (e.g., acid-catalyzed hydration) may lead to polymerization or hydrolysis of the amide. This step remains a significant hurdle in this potential synthetic route.

Conclusion

The synthesis of this compound from acrylic acid is most practically achieved through a three-step chemical pathway involving hydration, esterification, and amidation. While this guide provides general experimental protocols for each step, the optimization of reaction conditions and purification procedures will be crucial for achieving high yields and purity. The development of a more direct chemical synthesis or a fully chemo-enzymatic route, particularly one that can selectively hydrate (B1144303) the double bond of acrylamide, remains an area ripe for further investigation. Such advancements would significantly enhance the efficiency and sustainability of this compound production, benefiting researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. EP1616962B1 - Enzymatic process for producing high-quality acrylamide polymer - Google Patents [patents.google.com]

- 3. Enzymatic synthesis of acrylamide: a success story not yet over - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pu-toyama.ac.jp [pu-toyama.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. US20070106090A1 - Method for synthesis of acrylamide derivatives - Google Patents [patents.google.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 3-Hydroxypropanamide Derivatives

For Immediate Release

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse biological activities of 3-hydroxypropanamide derivatives, a class of compounds demonstrating significant promise in various therapeutic areas. This document provides a consolidated resource on their anticancer, anti-inflammatory, and antimicrobial properties, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

A significant body of research has focused on this compound derivatives as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making them a key target for therapeutic intervention. The hydroxamic acid moiety present in many of these derivatives acts as a zinc-chelating group within the active site of HDAC enzymes, leading to their inhibition.

Quantitative Analysis of HDAC Inhibition and Cytotoxicity

The inhibitory activity of various this compound derivatives against different HDAC isoforms and their cytotoxic effects on cancer cell lines have been quantified using IC50 values. A lower IC50 value indicates greater potency. The following tables summarize key findings from the literature.

| Compound | Target | IC50 (µM) | Reference |

| 7e | HDAC | 1.9 | [1] |

| 7a-g | HDAC | 1.9 - 3.9 | [1] |

| 7h | HDAC | >19 | [1] |

| VS13 | HDAC6 | 0.01 | [2] |

| 195327 | MDA-MB-231 cells | 37±17 | [3] |

| 195327 | SW780 cells | 89±48 | [3] |

| SAHA | MDA-MB-231 cells | 35±10 | [3] |

| SAHA | SW780 cells | 90±45 | [3] |

| 299968 | SW780 cells | 300±17 | [3] |

| 44584 | SW780 cells | 213±13 | [3] |

| 4h | A549 cells | <0.14 | [4] |

| 4f, 4i, 4k, 4l | A549 cells | 1.59 - 7.48 | [4] |

| 4g, 4h | C6 cells | 8.16 - 13.04 | [4] |

Table 1: In vitro HDAC inhibitory and cytotoxic activity of selected this compound derivatives.

Signaling Pathway of HDAC Inhibition

Inhibition of HDACs by this compound derivatives leads to the hyperacetylation of histone proteins. This relaxes the chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes. The re-expression of these genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of this compound derivatives on HDAC enzymes.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test compound. The final concentration of DMSO should be kept below 1%.

-

Reaction Setup: In a 96-well black microplate, add the assay buffer, test compound at various concentrations (or a vehicle control), and diluted recombinant HDAC enzyme.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.[5]

-

Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.[5]

-

Stopping and Development: Add a developer solution containing a stop solution (e.g., Trichostatin A) to terminate the HDAC reaction and initiate the development of the fluorescent signal.[5]

-

Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.[5]

-

Fluorescence Measurement: Read the fluorescence using a microplate reader at an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[5]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative.

-

Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).[6][7]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[7] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[7]

-

Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Anti-inflammatory and Antimicrobial Activities

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is widely used to evaluate the acute anti-inflammatory activity of compounds.[8]

Methodology:

-

Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the test this compound derivative orally or via another appropriate route.

-

Induction of Inflammation: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.[9][10][11]

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[9]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[12]

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare serial two-fold dilutions of the this compound derivative in a liquid growth medium in a 96-well microtiter plate.[12][13]

-

Inoculation: Inoculate each well with the standardized microbial suspension.[13][14]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[13]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]

Other Biological Activities

Mu Opioid Receptor Binding

Some 3-amino-3-phenylpropionamide derivatives have shown high affinity for the mu opioid receptor.[11] The binding affinity is typically determined using a radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cells expressing the mu opioid receptor.[15]

-

Competitive Binding: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-DAMGO) and varying concentrations of the unlabeled test compound (the this compound derivative).[15]

-

Incubation: Allow the binding to reach equilibrium.[15]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[15]

-

Quantification of Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.[15]

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound derivatives represent a versatile scaffold with a broad spectrum of biological activities. Their potential as anticancer agents, particularly as HDAC inhibitors, is well-documented and supported by robust in vitro data. Furthermore, their demonstrated anti-inflammatory and antimicrobial properties warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising class of compounds. Continued structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these derivatives for various therapeutic targets.

References

- 1. 3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides, a new class of synthetic histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of histone deacetylase inhibitors with (arylidene)aminoxy scaffold active in uveal melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. protocols.io [protocols.io]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 10. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 11. inotiv.com [inotiv.com]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. benchchem.com [benchchem.com]

In-Depth Technical Guide: 3-Hydroxypropanamide (CAS: 2651-43-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropanamide, with the CAS number 2651-43-6, is a simple, bifunctional organic molecule containing both a hydroxyl and a primary amide group.[1] Its structure suggests potential for hydrogen bonding and reactivity at two distinct sites, making it a molecule of interest in medicinal chemistry, organic synthesis, and materials science.[1] The amide functionality is a cornerstone of many pharmaceuticals, contributing to the structure and function of a wide array of drugs.[2][3] This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, synthesis, and potential biological relevance, alongside detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The presence of both a hydroxyl and an amide group contributes to its solubility in water and other polar organic solvents.[1]

| Property | Value | Source |

| CAS Number | 2651-43-6 | [4] |

| Molecular Formula | C₃H₇NO₂ | [4] |

| Molecular Weight | 89.09 g/mol | [4] |

| Appearance | Colorless to pale yellow solid | [1] |

| Melting Point | 60-62 °C | |

| Boiling Point | Not experimentally determined. Estimated to be high due to hydrogen bonding capabilities. | |

| Density | Not experimentally determined. | |

| Solubility | Soluble in water and polar organic solvents. | [1] |

| IUPAC Name | This compound | [4] |

Synthesis and Purification

While various methods exist for the synthesis of amides, a common laboratory-scale preparation involves the aminolysis of an ester. Below is a plausible experimental protocol for the synthesis of this compound from a suitable ester precursor, such as methyl 3-hydroxypropanoate.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the ammonolysis of methyl 3-hydroxypropanoate.

Materials:

-

Methyl 3-hydroxypropanoate

-

Ammonia (B1221849) (7 N solution in methanol)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-hydroxypropanoate in a 7 N solution of ammonia in methanol.

-

Attach a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by recrystallization or column chromatography.

Experimental Protocol: Purification by Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol, acetonitrile)

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

Allow the solution to cool slowly to room temperature to facilitate crystal formation.

-

Further cool the flask in an ice bath to maximize crystal precipitation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Experimental Protocol: Purification by Column Chromatography

Objective: To purify crude this compound using silica (B1680970) gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Chromatography column

-

Eluent (e.g., a gradient of dichloromethane (B109758) and methanol)

-

Collection tubes

-

TLC plates and developing chamber

-

UV lamp

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Pack the chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity.

-

Collect fractions and monitor their composition by TLC.

-

Combine the fractions containing the pure product.

-

Remove the solvent using a rotary evaporator to obtain the purified this compound.

Biological Activity and Potential Applications

Direct experimental evidence for the biological activity of this compound is limited in publicly available literature. However, the presence of the amide bond is a key feature in a vast number of biologically active molecules and approved drugs.[2][3] The amide group can act as a bioisostere for carboxylic acids, influencing properties like potency, selectivity, and pharmacokinetic profiles.[5][6]

A related compound, 3-hydroxypropionaldehyde, has demonstrated antimicrobial activity.[7] This suggests that this compound could be investigated for similar properties. The hydroxyl and amide functionalities also provide sites for further chemical modification, making it a potential building block in the synthesis of more complex bioactive molecules.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, the following signals would be expected in a typical ¹H NMR spectrum:

-

A triplet corresponding to the two protons on the carbon adjacent to the amide group (C2-H₂).

-

A triplet corresponding to the two protons on the carbon adjacent to the hydroxyl group (C3-H₂).

-

A broad singlet for the hydroxyl proton (-OH).

-

Two broad singlets for the amide protons (-NH₂), which may appear as a single broad peak at room temperature due to restricted rotation around the C-N bond.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands:

-

O-H stretch: A broad band in the region of 3550-3200 cm⁻¹.

-

N-H stretch: Two bands for the primary amide, typically around 3350 cm⁻¹ and 3180 cm⁻¹.[9]

-

C=O stretch (Amide I band): A strong absorption in the range of 1690-1630 cm⁻¹.

-

N-H bend (Amide II band): An absorption around 1650-1580 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, a soft ionization technique like Electrospray Ionization (ESI) would be suitable due to its polar nature. The expected molecular ion peak [M+H]⁺ would be at m/z 90.05.

Safety and Handling

This compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[10] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[10] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Visualizations

Logical Relationship of Core Concepts

Caption: Interrelation of key technical aspects of this compound.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This compound is a molecule with potential for further investigation, particularly in the fields of medicinal chemistry and materials science. While comprehensive data on its biological activity is currently lacking, its structural features and the known importance of the amide functional group in drug design suggest it could be a valuable building block for the synthesis of novel compounds. This guide provides a foundational understanding of its properties and outlines practical experimental protocols to facilitate further research and development.

References

- 1. CAS 2651-43-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Amides | Research Starters | EBSCO Research [ebsco.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C3H7NO2 | CID 4145140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production and antimicrobial activity of 3-hydroxypropionaldehyde from Bacillus subtilis strain CU12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 9. m.youtube.com [m.youtube.com]

- 10. echemi.com [echemi.com]

Physical and chemical properties of 3-Hydroxypropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropanamide (CAS No. 2651-43-6) is a small, polar organic molecule containing both a hydroxyl and an amide functional group.[1][2] Its structural simplicity belies its potential significance as a reactive intermediate in organic synthesis and a building block in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed hypothetical experimental protocols for its synthesis and analysis, and a discussion of its potential applications.

Physical and Chemical Properties

Due to its polar nature, this compound is soluble in water and other polar organic solvents.[1] The presence of both a hydrogen bond donor (-OH, -NH2) and acceptor (C=O, -OH) suggests strong intermolecular hydrogen bonding, contributing to its solid state at room temperature and its solubility characteristics. While a definitive boiling point has not been experimentally determined, likely due to thermal decomposition at elevated temperatures, its melting point has been reported.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NO₂ | [2] |

| Molecular Weight | 89.09 g/mol | [2][3] |

| CAS Number | 2651-43-6 | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 60-62 °C | [3] |

| Boiling Point | Not available (decomposes) | N/A |

| Solubility | Soluble in DMSO, slightly soluble in Methanol. Soluble in water and polar organic solvents. | [1][3] |

| pKa (Predicted) | Not available | N/A |

| XlogP (Predicted) | -1.6 | [2] |

| Topological Polar Surface Area | 63.3 Ų | [2] |

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two functional groups. The primary amide can undergo hydrolysis to the corresponding carboxylic acid, 3-hydroxypropionic acid, or be dehydrated to form acrylonitrile (B1666552) under certain conditions.[4] The hydroxyl group can participate in esterification and acylation reactions.[1]

Experimental Protocols

Synthesis of this compound via Hydrolysis of 3-Hydroxypropionitrile (B137533)

This protocol describes a plausible method for the synthesis of this compound based on the controlled hydrolysis of 3-hydroxypropionitrile. This method is adapted from general procedures for nitrile hydrolysis.[5]

Materials:

-

3-Hydroxypropionitrile

-

Concentrated Sulfuric Acid

-

Deionized Water

-

Sodium Bicarbonate

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10 g of 3-hydroxypropionitrile. Place the flask in an ice bath and slowly add 20 mL of concentrated sulfuric acid with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/methanol).

-

Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker with stirring.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to the mixture until the pH is approximately 7-8. Be cautious as this will generate carbon dioxide gas.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the aqueous layer three times with 50 mL portions of dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.

Diagram 1: Synthesis and Purification Workflow for this compound

Caption: Workflow for the synthesis and purification of this compound.

HPLC Analysis of this compound

This protocol outlines a method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), suitable for assessing purity and for quantification. Given the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded column is recommended.[6][7][8][9]

Instrumentation and Materials:

-

HPLC system with a UV detector

-

HILIC Amide column (e.g., 4.6 x 250 mm, 5 µm)[6]

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

This compound standard

-

Volumetric flasks and pipettes

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 90:10 (v/v) ratio. Add 0.1% formic acid to the aqueous component before mixing. Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of this compound standard in the mobile phase at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: HILIC Amide column

-

Mobile Phase: 90:10 Acetonitrile:Water with 0.1% Formic Acid in the aqueous phase

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the sample solution. The concentration of this compound in the sample can be determined from the calibration curve.

Diagram 2: Analytical Workflow for this compound using HPLC

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Biological Context and Potential Applications

Currently, there is limited direct information available in the scientific literature regarding the specific biological activities or signaling pathways of this compound. However, it is closely related to 3-hydroxypropionic acid (3-HP), a molecule recognized by the U.S. Department of Energy as a key bio-based platform chemical.[10] 3-HP can be converted into a variety of valuable chemicals, including acrylic acid and acrylamide.[11][12]

The enzymatic synthesis of 3-hydroxypropionic acid from 3-hydroxypropionitrile proceeds through this compound as an intermediate, highlighting a potential role in biocatalytic pathways.[5] Specifically, a nitrile hydratase converts the nitrile to the amide, which is then hydrolyzed by an amidase to the carboxylic acid.[5]

Given its structure as a beta-hydroxy amide, this compound could serve as a precursor in the synthesis of various biologically active molecules. The beta-hydroxy carbonyl motif is prevalent in many natural products and pharmaceuticals.[13]

Conclusion

This compound is a molecule with interesting chemical properties and potential for further exploration. While its biological role is not yet well-defined, its relationship to the versatile platform chemical 3-hydroxypropionic acid and its potential as a synthetic building block make it a compound of interest for researchers in organic synthesis, medicinal chemistry, and biotechnology. The experimental protocols provided in this guide offer a starting point for the synthesis and analysis of this compound, which should facilitate further investigation into its properties and applications.

References

- 1. CAS 2651-43-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C3H7NO2 | CID 4145140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-HYDROXYPROPIONAMIDE | 2651-43-6 [chemicalbook.com]

- 4. WO2017130007A1 - Method for producing this compound employing acetobacter lovaniensis - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. hawach.com [hawach.com]

- 7. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. glsciences.eu [glsciences.eu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. WO2013192451A1 - Dehydration of 3-hydroxypropionic acid to acrylic acid - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

3-Hydroxypropanamide: A Technical Review for Researchers

An In-depth Guide to the Synthesis, Properties, and Potential Biological Significance of 3-Hydroxypropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a simple yet intriguing organic molecule, holds potential as a versatile building block in medicinal chemistry and materials science.[1][2] Its structure, featuring both a hydroxyl and an amide functional group, allows for a variety of chemical modifications, making it a candidate for the development of novel bioactive compounds and polymers.[1][2] This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its chemical and physical properties, synthesis methodologies, and known biological implications. While specific quantitative data on its biological activity remains limited in publicly accessible literature, this document furnishes detailed, adaptable experimental protocols for its synthesis, purification, and potential biological evaluation, laying the groundwork for future research.

Chemical and Physical Properties

This compound, with the CAS number 2651-43-6, is a three-carbon chain compound featuring a hydroxyl group at the C-3 position and a primary amide at the C-1 position.[1] Its bifunctional nature contributes to its solubility in water and polar organic solvents through hydrogen bonding.[1] The presence of both a nucleophilic hydroxyl group and an amide moiety makes it a reactive intermediate for various chemical transformations, including esterification and acylation.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇NO₂ | [3] |

| Molecular Weight | 89.09 g/mol | [3] |

| CAS Number | 2651-43-6 | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 60-62 °C | [4] |

| Solubility | Soluble in water and polar organic solvents | [1] |

Synthesis and Purification Protocols

While specific, detailed protocols for the synthesis of this compound are not abundant in peer-reviewed literature, its structure suggests several viable synthetic routes. The most direct approach involves the amidation of 3-hydroxypropionic acid. Below are detailed, adaptable protocols for both chemical and enzymatic synthesis, as well as a method for its purification.

Chemical Synthesis: Amidation of 3-Hydroxypropionic Acid using a Carbodiimide (B86325) Coupling Agent

This protocol describes a general method for the formation of an amide from a carboxylic acid and an amine, which can be adapted for the synthesis of this compound from 3-hydroxypropionic acid and ammonia (B1221849). Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to facilitate this coupling by activating the carboxylic acid.[5][6][7][8][9]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-hydroxypropionic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or dimethylformamide).

-

Activation: Add a carbodiimide coupling agent such as EDC (1.1 equivalents) and a coupling additive like 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amidation: Introduce a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding a solution of ammonia in an organic solvent (e.g., ammonia in methanol, 2 equivalents).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (in the case of DCC). Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 5% HCl), a mild base (e.g., 5% NaHCO₃), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Enzymatic Synthesis: Lipase-Catalyzed Amidation

Enzymatic methods offer a green and highly selective alternative for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids with amines in non-aqueous media.[1]

Experimental Protocol:

-

Reaction Mixture: In a sealed vial, combine 3-hydroxypropionic acid (1 equivalent) and a suitable amine source (e.g., ammonium (B1175870) acetate, 1.5 equivalents) in a green solvent like cyclopentyl methyl ether (CPME).

-

Enzyme Addition: Add immobilized CALB (e.g., 50 mg per mmol of carboxylic acid) and molecular sieves (3 Å) to the mixture to remove the water formed during the reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60 °C) with shaking.

-

Monitoring: Monitor the conversion of the carboxylic acid to the amide using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Product Isolation: Once the reaction reaches completion, filter off the enzyme and molecular sieves. The solvent can then be removed under reduced pressure to yield the this compound product. This method often results in a clean product, minimizing the need for extensive purification.[1]

Purification: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[10][11][12][13]

Experimental Protocol:

-

Solvent Selection: Determine a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and then filter it hot to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Biological Activity and Toxicology

Potential for In Vitro Biological Assays

Given the lack of specific data, researchers interested in the biological effects of this compound can adapt established in vitro assays.

Cytotoxicity Assays:

Standard colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to assess the effect of this compound on cell viability. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

In Vitro Anti-Inflammatory Assays:

The anti-inflammatory potential of this compound can be initially screened using the protein denaturation assay.[14][15][16][17] Inflammation is often associated with protein denaturation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin or egg albumin.

Involvement in Signaling Pathways

Currently, there is no direct evidence in the published literature linking this compound to specific cellular signaling pathways. However, its structural similarity to other biologically active small molecules suggests that it could potentially interact with various cellular targets. Researchers could investigate its effects on key signaling cascades involved in inflammation and cell survival, such as the NF-κB and MAPK pathways.

Potential Interaction with the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[18][19][20][21][22] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. A potential experimental workflow to investigate the effect of this compound on NF-κB signaling is outlined below.

Conclusion and Future Directions

This compound is a structurally simple molecule with the potential for diverse applications in chemistry and biomedicine. While current literature provides a foundation for its synthesis and basic chemical properties, a significant gap exists in the understanding of its biological activities and mechanisms of action. The detailed protocols and experimental workflows provided in this guide are intended to empower researchers to explore the untapped potential of this compound. Future studies should focus on generating robust quantitative data on its cytotoxicity, anti-inflammatory effects, and its interactions with key cellular signaling pathways. Such research will be crucial in determining the viability of this compound as a lead compound in drug discovery and a valuable component in the development of novel materials.

References

- 1. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 2651-43-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C3H7NO2 | CID 4145140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cbijournal.com [cbijournal.com]

- 9. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. LabXchange [labxchange.org]

- 13. How To [chem.rochester.edu]

- 14. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arls.ro [arls.ro]

- 16. plantarchives.org [plantarchives.org]

- 17. phcogres.com [phcogres.com]

- 18. β-Hydroxybutyrate activates the NF-κB signaling pathway to promote the expression of pro-inflammatory factors in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NF-kappaB and not the MAPK signaling pathway regulates GADD45beta expression during acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hydroxypropanamide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypropanamide, a simple yet versatile bifunctional molecule, holds a unique position at the intersection of synthetic chemistry and biotechnology. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its chemical and physical properties, historical synthesis, and modern production methods. Special emphasis is placed on experimental protocols and the underlying chemical principles. This document aims to serve as a thorough resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound, also known by its synonyms Hydracrylamide and β-Hydroxypropionamide, is an organic compound with the chemical formula C₃H₇NO₂.[1] Structurally, it features a primary amide group and a primary hydroxyl group separated by a two-carbon backbone. This unique arrangement of functional groups imparts a hydrophilic character and provides multiple reactive sites, making it a valuable building block in organic synthesis and a molecule of interest in biological systems.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[2] It is soluble in water and polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and slightly soluble in methanol.[2][3] The presence of both a hydrogen bond donor (-OH, -NH₂) and acceptor (C=O, -OH) contributes to its solubility in polar media and its relatively high melting point.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2651-43-6 | [3] |

| Molecular Formula | C₃H₇NO₂ | [1] |

| Molecular Weight | 89.09 g/mol | [1] |

| Melting Point | 60-62 °C | [2] |

| Appearance | White to Off-White Crystalline Solid | [2] |

| Solubility | Soluble in DMSO, slightly soluble in Methanol | [2] |

| IUPAC Name | This compound | [4] |

Historical Perspective and Discovery

The precise historical discovery of this compound is not prominently documented in easily accessible literature, suggesting it may have been first prepared as an intermediate in a broader investigation or under a different nomenclature. However, its synthesis can be logically traced to early explorations of the reactivity of β-hydroxypropionic acid derivatives and related compounds. The most plausible classical laboratory syntheses involve the ammonolysis of esters of 3-hydroxypropionic acid or the ring-opening of β-propiolactone with ammonia (B1221849). These fundamental reactions were well-established in the late 19th and early 20th centuries, making it likely that this compound was first synthesized during this era of foundational organic chemistry research.

Chemical Synthesis: Experimental Protocols

Two primary classical routes for the synthesis of this compound are detailed below.

Ammonolysis of Ethyl 3-Hydroxypropanoate

This method involves the reaction of an ester of 3-hydroxypropionic acid, such as ethyl 3-hydroxypropanoate, with ammonia. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the primary amide.

Reaction Scheme:

Experimental Protocol:

-

Materials: Ethyl 3-hydroxypropanoate, concentrated aqueous ammonia (28-30%), ethanol.

-

Procedure:

-

In a pressure-resistant vessel, combine one molar equivalent of ethyl 3-hydroxypropanoate with an excess of concentrated aqueous ammonia. The use of a sealed vessel is necessary to prevent the escape of volatile ammonia.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the excess ammonia and water are removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-ether, to yield pure this compound.

-

Ring-Opening of β-Propiolactone with Ammonia

β-Propiolactone, a cyclic ester, is highly reactive towards nucleophiles due to the strain in its four-membered ring. The reaction with ammonia proceeds via a nucleophilic acyl substitution mechanism, where the ammonia attacks the carbonyl carbon, leading to the opening of the lactone ring and the formation of this compound.

Reaction Scheme:

Experimental Protocol:

-

Materials: β-Propiolactone, aqueous ammonia, diethyl ether.

-

Procedure:

-

β-Propiolactone is added dropwise to a stirred, cooled (0-5 °C) solution of excess aqueous ammonia. This reaction is exothermic and requires careful temperature control.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The water is removed under reduced pressure to yield the crude product.

-

Purification is achieved by recrystallization, typically from a solvent mixture like acetone-ether or by column chromatography.

-

Modern Production Methods: A Biotechnological Approach

More recently, biotechnological routes for the production of this compound have been explored, offering a more sustainable alternative to classical chemical synthesis. A notable example is the use of the bacterium Acetobacter lovaniensis.

Fermentative Production using Acetobacter lovaniensis

A patented method describes the production of polymeric 3-hydroxypropionamide (3HP amide) by culturing Acetobacter lovaniensis in a specific growth medium. The polymeric material can then be hydrolyzed to yield the monomeric this compound.

Experimental Workflow:

References

Unlocking the Potential of 3-Hydroxypropanamide: A Technical Guide for Researchers

For Immediate Release

This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals interested in the untapped potential of 3-Hydroxypropanamide. While direct biological activity data for this core molecule is limited, its structural simplicity and the demonstrated bioactivities of its derivatives and related compounds highlight it as a promising scaffold for novel therapeutic development. This document outlines key research areas, provides detailed experimental protocols, and visualizes potential pathways to stimulate further investigation into this intriguing molecule.

Chemical and Physical Properties

This compound (CAS: 2651-43-6) is a simple, bifunctional organic molecule possessing both a hydroxyl and an amide group.[1][2] This structure allows for hydrogen bonding, rendering it soluble in water and polar organic solvents.[1] Its reactivity, attributed to these functional groups, makes it a versatile intermediate in organic synthesis.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NO₂ | [2][3] |

| Molecular Weight | 89.09 g/mol | [2][4] |

| Melting Point | 60-62 °C | [5] |

| XLogP3 | -1.6 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

Potential Research Areas

While this compound itself has not been extensively studied for its biological activity, the demonstrated efficacy of its derivatives and structurally similar compounds suggests several promising avenues for research.

Antimicrobial and Antifungal Applications

The structurally related compounds, 3-hydroxypropionaldehyde (3-HPA) and 3-hydroxypropionic acid (3-HP), have documented antimicrobial and antifungal properties.[6][7][8][9] 3-HPA, produced by Bacillus subtilis, has shown significant antifungal activity against various plant pathogens.[8] Furthermore, 3-HP contributes to the antibacterial activity of the probiotic Limosilactobacillus reuteri.[9] These findings suggest that this compound could be investigated as a potential antimicrobial or antifungal agent, or as a precursor for the synthesis of more potent derivatives.

Scaffold for Anticancer Drug Discovery

Derivatives of this compound have shown promise in the field of oncology. A notable example is a series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives that have been identified as histone deacetylase (HDAC) inhibitors with IC₅₀ values as low as 0.3 µM.[10] These compounds exhibited antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines.[10] This indicates that the this compound backbone can serve as a valuable scaffold for the design of novel anticancer agents.

Antimalarial Drug Development

Recent studies have highlighted the potential of 3-hydroxy-propanamidines (HPAs), derivatives of this compound, as potent antimalarial agents.[1] These compounds have demonstrated excellent in vitro growth inhibition of drug-sensitive and resistant strains of Plasmodium falciparum with no significant cytotoxicity in human cell lines.[1] The most active compound in the series also showed a favorable pharmacokinetic profile and curative activity in a mouse model of malaria.[1] This opens a significant research avenue for developing new antimalarial drugs based on the this compound core structure.

Experimental Protocols

The following are detailed, representative protocols for the synthesis, purification, and characterization of a simple hydroxyamide, which can be adapted for this compound.

Synthesis of this compound

This protocol is a general method for amide synthesis via the Schotten-Baumann reaction, adapted for 3-hydroxypropanoyl chloride and ammonia (B1221849).

Materials:

-

3-Hydroxypropanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Aqueous ammonia (NH₃)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acid Chloride Formation: In a fume hood, dissolve 3-hydroxypropanoic acid in anhydrous DCM. Slowly add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Amidation: Cool the reaction mixture containing the newly formed 3-hydroxypropanoyl chloride in an ice bath. Slowly add excess aqueous ammonia dropwise with vigorous stirring.

-

Work-up: Allow the reaction to warm to room temperature and stir for an additional hour. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification by Column Chromatography

Materials:

-

Crude this compound

-

Solvent system (e.g., ethyl acetate/methanol (B129727) gradient)

-

Glass column

-

Fraction collector

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar solvent of the chosen solvent system.

-

Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial solvent and load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the solvent system, gradually increasing the polarity (e.g., increasing the percentage of methanol in ethyl acetate).

-

Fraction Collection: Collect fractions using a fraction collector and monitor the separation by TLC.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Characterization Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the purified product in a deuterated solvent (e.g., CDCl₃ or D₂O). The spectrum should show distinct peaks corresponding to the protons of the ethyl group and the amide protons. The splitting patterns and integration values will confirm the structure. For propanamide, three distinct proton environments are expected with a ratio of 3:2:2.[11]

-

¹³C NMR: The ¹³C NMR spectrum of propanamide will show three distinct carbon signals, confirming the three different carbon environments in the molecule.[10]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the IR spectrum of the purified solid or a concentrated solution. Key characteristic peaks for a primary amide include a pair of N-H stretching bands around 3370-3170 cm⁻¹, a C=O stretching band around 1680-1630 cm⁻¹, and an N-H bending vibration around 1650-1620 cm⁻¹.[12][13] The presence of a broad O-H stretch from the hydroxyl group would also be expected.

Visualized Workflows and Pathways

General Experimental Workflow

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Hypothetical Metabolic Pathway

The following diagram illustrates a hypothetical metabolic pathway where this compound could be synthesized from a common metabolite, beta-alanine, and subsequently converted into other bioactive compounds.

Caption: A hypothetical metabolic pathway for the synthesis and derivatization of this compound.

Conclusion

This compound represents a largely unexplored molecule with significant potential as a building block in drug discovery. The demonstrated biological activities of its derivatives in oncology and infectious diseases provide a strong rationale for further investigation. This guide offers a starting point for researchers to explore the synthesis, purification, and potential applications of this promising compound. Future research should focus on systematic screening of this compound for various biological activities, elucidation of its metabolic pathways, and the design of novel derivatives with enhanced therapeutic properties.

References

- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | C3H7NO2 | CID 4145140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 2651-43-6: this compound | CymitQuimica [cymitquimica.com]

- 6. Production and antimicrobial activity of 3-hydroxypropionaldehyde from Bacillus subtilis strain CU12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Hydroxypropionic acid contributes to the antibacterial activity of glycerol metabolism by the food microbe Limosilactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. docbrown.info [docbrown.info]

- 11. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Hydroxypropanamide Structural Analogues and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-hydroxypropanamide and its structural analogues, focusing on their synthesis, physicochemical properties, and diverse biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, highlighting the therapeutic potential of this versatile chemical scaffold.

Introduction to this compound

This compound is a simple, bifunctional organic molecule containing both a hydroxyl and an amide group.[1][2] This structure allows for a wide range of chemical modifications, making it an attractive starting point for the synthesis of diverse structural analogues with varied biological activities. The presence of these functional groups also imparts water solubility and the potential for hydrogen bonding, which can influence the pharmacokinetic and pharmacodynamic properties of its derivatives.[1]

Synthesis of this compound and Its Analogues

The synthesis of this compound and its derivatives can be achieved through various chemical routes. The parent compound can be synthesized from p-hydroxyphenylpropionic acid.[3] Structural modifications, particularly at the amide nitrogen and the carbon backbone, have led to the development of a wide array of analogues.

General Synthesis of N-Substituted 3-Hydroxypropanamides

A common strategy for the synthesis of N-substituted analogues involves the reaction of a suitable amine with a 3-hydroxypropanoic acid derivative.

Experimental Protocol: Synthesis of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides [4]

-

Preparation of 3-(3-Benzyloxyquinoxalin-2-yl)propanhydrazide: To a solution of methyl 3-(3-benzyloxyquinoxalin-2-yl) propanoate (1.0 mmol) in 95% ethyl alcohol (15 mL), hydrazine (B178648) hydrate (B1144303) (60%, 0.2 mL, 2.0 mmol) is added. The reaction mixture is refluxed for 4 hours and then refrigerated for 12 hours. The resulting crystals are filtered and recrystallized from 95% ethanol (B145695) to yield the hydrazide.

-

Generation of the Azide (B81097) Intermediate: A slurry of 3-(3-benzyloxyquinoxalin-2-yl) propanhydrazide (1.0 g, 10.0 mmol) is prepared in a mixture of acetic acid (6 mL), 1 N HCl (3 mL), and water (3 mL) and cooled to -5 °C for 15 minutes. A cold solution of NaNO₂ (1.0 g, 15 mmol) in water (2.0 mL) is added portion-wise over 20 minutes. The resulting yellow syrup is extracted multiple times with cold ethyl acetate (B1210297). The combined organic extracts are washed with cold 3% NaHCO₃ and water, and then dried over Na₂SO₄ to obtain an ethyl acetate solution of the azide intermediate.

-

Amide Formation: The appropriate primary or secondary amine is added to the freshly prepared ethyl acetate solution of the azide. The reaction mixture is stirred until the completion of the reaction (monitored by TLC). The solvent is then evaporated, and the crude product is purified by column chromatography to afford the desired N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide.

Synthesis of N-Aryl Amides

The synthesis of N-aryl amides can be achieved through a one-pot, two-step protocol starting from nitro-arenes.[5]

Experimental Protocol: One-Pot Synthesis of N-Aryl Amides from Nitro-Arenes [5]

-

Reduction of Nitro-Arene: A solution of the nitro-arene in a suitable solvent is treated with a reducing agent, such as trichlorosilane, in the presence of a tertiary amine. This in-situ generates an N-silylated amine.

-

Amidation: An anhydride (B1165640) is then added to the reaction mixture, which reacts with the N-silylated amine to form the corresponding N-aryl amide.

-

Work-up and Purification: The reaction is quenched with an aqueous work-up. The product is then extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.

Biological Activities and Properties of Structural Analogues

Structural analogues of this compound have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The nature and position of substituents on the this compound scaffold play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Several derivatives of this compound have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes implicated in cancer progression, such as histone deacetylases (HDACs).

N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have been shown to possess inhibitory activity against HDACs, with some analogues exhibiting potent antiproliferative activity against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines.[6] These compounds were found to induce cell-cycle arrest at the G2 phase.[6]

Table 1: Anticancer Activity of Selected this compound Analogues

| Compound/Analogue | Cell Line | IC50 (µM) | Reference |

| Thiophene substituted 5j | HCT116 | 0.3 | [6] |

| Benzo[d][7][8]dioxole derivative 5t | HCT116 | 0.4 | [6] |

| Thiophene substituted 5j | A549 | Not specified | [6] |

| Benzo[d][7][8]dioxole derivative 5t | A549 | Not specified | [6] |

| Compound 5 | A549 | 10.67 ± 1.53 | [9] |

| Compound 2 | A549 | 24.0 ± 3.46 | [9] |

| Compound 3 | A549 | 28.0 ± 1.0 | [9] |

| Compound 10 | A549 | 29.67 ± 5.51 | [9] |

| Compound 9 | A549 | 51.5 ± 4.95 | [9] |

| Compound 5 | C6 glioma | 4.33 ± 1.04 | [9] |

| Compound 10 | C6 glioma | 12.33 ± 4.93 | [9] |

| Compound 2 | C6 glioma | 23.33 ± 2.08 | [9] |

| Compound 9 | C6 glioma | 25.33 ± 1.53 | [9] |

| Compound 3 | C6 glioma | 49.33 ± 1.15 | [9] |

| Zelkovamycin Analogue 21 | Huh-7 | > 50 | [10] |

| Zelkovamycin Analogue 22 | Huh-7 | > 50 | [10] |

| Zelkovamycin Analogue 23 | Huh-7 | > 50 | [10] |

| 5-fluorouracil (positive control) | Huh-7 | 15.3 | [10] |

| Quercetin Analogue QMJ-2 | HCT116 | 68 ± 2.3 | [11] |

| Quercetin Analogue QMJ-5 | HCT116 | 27.4 ± 1.8 | [11] |

| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide 6k | HeLa | 12.17 ± 0.9 | [4] |

| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide 6k | HCT-116 | 9.46 ± 0.7 | [4] |

| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide 6k | MCF-7 | 6.93 ± 0.4 | [4] |

| Doxorubicin (positive control) | HeLa | 8.87 ± 0.6 | [4] |

| Doxorubicin (positive control) | HCT-116 | 5.57 ± 0.4 | [4] |

| Doxorubicin (positive control) | MCF-7 | 4.17 ± 0.2 | [4] |

Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay) [10]

-